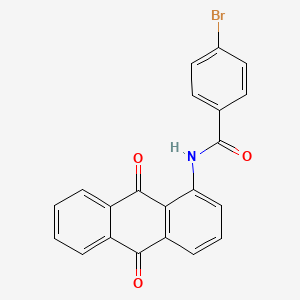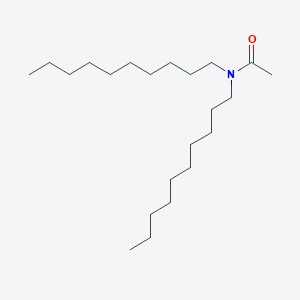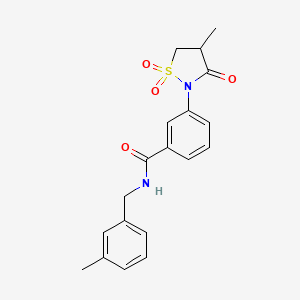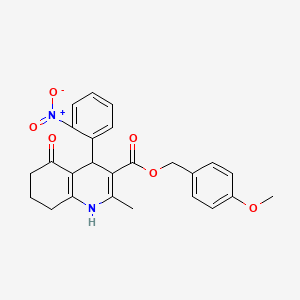
4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide, also known as BDA, is a chemical compound that has gained significant attention in scientific research. It is a synthetic derivative of anthracene and is commonly used in the field of organic chemistry, biochemistry, and pharmacology. BDA has been found to have numerous applications in scientific research, including its use as a fluorescent probe for detecting DNA damage and as a potential anti-cancer agent.
作用机制
The mechanism of action of 4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in DNA replication and repair. 4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide has also been found to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide has been found to have a number of biochemical and physiological effects. Studies have shown that 4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide can induce DNA damage and inhibit DNA repair mechanisms. 4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide has also been found to inhibit the activity of certain enzymes involved in cell growth and division. In addition, 4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide has been found to induce oxidative stress in cancer cells, leading to cell death.
实验室实验的优点和局限性
One of the primary advantages of using 4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide in lab experiments is its fluorescent properties, which make it a useful tool for detecting DNA damage. 4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide is also relatively easy to synthesize and has been found to have low toxicity in vitro. However, 4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide has some limitations, including its limited solubility in water and its potential toxicity in vivo.
未来方向
There are numerous future directions for the use of 4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide in scientific research. One potential area of research is the development of new anti-cancer drugs based on the structure of 4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide. Another area of research is the use of 4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide as a tool for studying DNA damage and repair mechanisms. Additionally, 4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide could be used in the development of new diagnostic tools for detecting cancer and other diseases.
合成方法
4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-bromoaniline with 9,10-anthracenedione in the presence of a palladium catalyst. Other methods include the Buchwald-Hartwig amination reaction and the Sonogashira coupling reaction.
科学研究应用
4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide has been extensively studied for its potential applications in scientific research. One of its primary uses is as a fluorescent probe for detecting DNA damage. 4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide can bind to DNA and fluoresce when it encounters damaged DNA, making it a useful tool for studying DNA damage and repair mechanisms.
4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide has also been found to have potential anti-cancer properties. Studies have shown that 4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. This makes 4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide a promising candidate for the development of new anti-cancer drugs.
属性
IUPAC Name |
4-bromo-N-(9,10-dioxoanthracen-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12BrNO3/c22-13-10-8-12(9-11-13)21(26)23-17-7-3-6-16-18(17)20(25)15-5-2-1-4-14(15)19(16)24/h1-11H,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUOTJYVZTYREQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopropyl-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B4975083.png)
![N-(2,6-difluoro-3-methylbenzyl)-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4975085.png)
![N-(3-methylphenyl)-3-(1-{[(4S*,6R*)-6-methyl-2-thioxohexahydro-4-pyrimidinyl]carbonyl}-4-piperidinyl)propanamide](/img/structure/B4975099.png)
![3-[4-(3,5-dinitrophenoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4975107.png)
![2-{3-[(4-nitrobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B4975113.png)

![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4975117.png)
![methyl N-[{5-bromo-2-[(2-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B4975122.png)

![3-bromo-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4975157.png)
![(2R*,6S*)-4-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}-2,6-dimethylmorpholine](/img/structure/B4975161.png)

![1-{1-[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]-4-phenyl-4-piperidinyl}ethanone](/img/structure/B4975175.png)
